molecular formula C23H18BrN3O2S B302601 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302601
M. Wt: 480.4 g/mol
InChI Key: MWWOKYIQQASZQE-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BRD4 inhibitor, and it has been studied for its ability to inhibit the activity of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET proteins play an important role in gene regulation, and their inhibition has been linked to the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The BRD4 inhibitor works by binding to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, leading to their death. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
BRD4 inhibition has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that BRD4 inhibition leads to the downregulation of genes involved in cell cycle progression, DNA replication, and repair. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The BRD4 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the BET proteins, making it a valuable tool for studying their role in gene regulation and disease development. In addition, the BRD4 inhibitor has been shown to be effective in various in vitro and in vivo models of cancer and inflammation, making it a promising therapeutic strategy for these diseases. However, the BRD4 inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the BRD4 inhibitor has some off-target effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is the development of more potent and selective BRD4 inhibitors, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of BRD4 inhibition in other diseases, such as cardiovascular diseases and neurodegenerative diseases. In addition, the combination of BRD4 inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, may lead to improved outcomes in cancer treatment.

Synthesis Methods

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde and 2,3-dimethylphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified using column chromatography.

Scientific Research Applications

The BRD4 inhibitor has been studied extensively for its potential applications in the treatment of cancer. Studies have shown that BRD4 plays a crucial role in the development and progression of various types of cancer, including breast cancer, lung cancer, and leukemia. The inhibition of BRD4 has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. In addition, BRD4 inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic strategy for cancer treatment.

properties

Product Name

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18BrN3O2S/c1-14-5-3-7-20(15(14)2)27-22(29)19(21(28)25-23(27)30)13-18-6-4-12-26(18)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,28,30)/b19-13+

InChI Key

MWWOKYIQQASZQE-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S)C

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

Origin of Product

United States

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